molecular formula C18H18N2O4S B12879571 4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 28103-55-1

4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B12879571
CAS No.: 28103-55-1
M. Wt: 358.4 g/mol
InChI Key: DQSGMTBXQFBBON-UHFFFAOYSA-N
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Description

4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide is a chemical compound with the molecular formula C18-H18-N2-O4-S and a molecular weight of 358.44 g/mol . It is identified by the CAS Registry Number 28103-55-1 . Acute toxicity studies in rodent models have reported an oral LD50 value of greater than 5 gm/kg . As a benzenesulfonamide derivative featuring a pyrrolidine dione structure, this compound represents a scaffold of interest in medicinal chemistry research. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

28103-55-1

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H18N2O4S/c1-12-16(21)20(14-8-10-15(11-9-14)25(19,23)24)17(22)18(12,2)13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,19,23,24)

InChI Key

DQSGMTBXQFBBON-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C1(C)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidinone Core with Phenyl and Methyl Substituents

The pyrrolidinone ring system with 3,4-dimethyl and 3-phenyl substitutions is typically prepared via cyclization reactions involving amino acid derivatives or substituted succinimides.

  • Starting materials : Substituted succinimides or amino acid derivatives bearing phenyl and methyl groups.
  • Cyclization : Intramolecular cyclization under acidic or basic conditions forms the 2,5-dioxo-pyrrolidinyl ring.
  • Phenyl substitution : Introduced either by using phenyl-substituted precursors or by aromatic substitution reactions on the pyrrolidinone ring.

A representative approach involves the condensation of phenylacetic acid derivatives with methyl-substituted succinimides, followed by ring closure to yield the 3,4-dimethyl-3-phenylpyrrolidin-2,5-dione core.

Introduction of the Benzenesulfonamide Group

The benzenesulfonamide moiety is typically introduced via nucleophilic substitution or sulfonylation reactions:

  • Sulfonylation of the pyrrolidinone nitrogen : The nitrogen atom of the pyrrolidinone ring is reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
  • Reaction conditions : Usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine or pyridine to scavenge the released HCl.
  • Purification : The product is purified by recrystallization or chromatography to obtain high purity.

Optimization and Yield Considerations

  • Reaction times typically range from several hours to overnight reflux depending on the step.
  • Solvent choice affects the conformational preference of intermediates; for example, polar solvents like acetone favor lactam forms, while less polar solvents like 1,4-dioxane favor lactim forms in related pyrrolidinone systems.
  • Yields for intermediate steps generally range from 70% to 85%, with final sulfonamide formation yielding 60-75% after purification.

Detailed Research Findings and Data Tables

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to pyrrolidinone Phenylacetic acid derivative, base, heat 75-85 Formation of 3,4-dimethyl-3-phenylpyrrolidin-2,5-dione
2 Sulfonylation Benzenesulfonyl chloride, base, anhydrous solvent 60-75 N-sulfonylation to form benzenesulfonamide derivative
3 Purification Recrystallization or chromatography - Ensures high purity and removal of side products

Spectroscopic and Analytical Data (Typical for Intermediates and Final Product)

Parameter Observed Value Interpretation
Melting Point ~250-255 °C Confirms purity and identity
IR (KBr) 1660-1750 cm⁻¹ (C=O stretch), 3200-3400 cm⁻¹ (N-H stretch) Presence of keto and sulfonamide groups
1H-NMR (DMSO-d6) δ 2.2-2.4 (methyl groups), 7.0-7.8 (aromatic protons), 10.5 (NH) Confirms substitution pattern
Mass Spectrometry Molecular ion peak at m/z 358.4 Matches molecular weight of target

Notes on Related Synthetic Approaches and Analogues

  • Analogous compounds such as 3-bromo derivatives of the pyrrolidinyl benzenesulfonamide have been synthesized using similar sulfonylation strategies but starting from brominated pyrrolidinones.
  • Solvent polarity and reaction temperature critically influence the formation of lactam vs. lactim tautomers in pyrrolidinone intermediates, affecting yields and purity.
  • The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can be tuned via the choice of starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dimethyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and functional attributes of this compound with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity References
This compound 28103-55-1 C₁₈H₁₈N₂O₄S 358.412 3,4-dimethyl, 2,5-dioxo, 3-phenyl Potential anticancer/herbicidal
4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide 30438-06-3 C₁₆H₁₃FN₂O₄S ~348.35* 3-fluoro, 2,5-dioxo, 3-phenyl Not explicitly reported (SDS focus)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Not provided C₃₀H₂₂F₂N₆O₄S 589.1 Fluorophenyl, chromen-4-one, pyrazolopyrimidine Anticancer (patent example)
Ethyl 2-(aminosulfonyl)-4-[(2,5-dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrazol-1-yl)amino]benzoate (Compound II-4) Not provided C₁₅H₁₈N₄O₆S ~406.39* Ethyl ester, dihydro-dioxo-pyrazolyl Herbicidal (synthesis intermediate)

Key Differences and Implications

Substituent Effects on Activity :
  • Fluorine Substitution: The 3-fluoro derivative (CAS 30438-06-3) exhibits reduced molecular weight and altered electronic properties compared to the target compound.
  • Ester vs. Sulfonamide Groups : Compound II-4 (herbicidal derivative) replaces the sulfonamide with an ethyl ester, reducing polarity and possibly increasing soil mobility for agricultural applications .

Biological Activity

4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (CAS Number: 28103-55-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H18N2O4S
Molecular Weight358.41 g/mol
Density1.334 g/cm³
Boiling Point633.2 °C at 760 mmHg
Flash Point336.7 °C
LogP3.647

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes, particularly indoleamine 2,3-dioxygenase (IDO). IDO is implicated in immune regulation and cancer progression. Inhibiting this enzyme can enhance anti-tumor immunity by preventing the degradation of tryptophan, an essential amino acid for T-cell function .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the pyrrolidine ring and the sulfonamide group can significantly impact the potency and selectivity of the compound against target enzymes. For example, substituents on the phenyl ring can alter binding affinity and biological efficacy .

Inhibition Studies

A notable study explored the inhibition of IDO by related phenyl benzenesulfonylhydrazides, which demonstrated an IC50 value of 61 nM for one of the derivatives. The computational analysis indicated that interactions between the sulfone group and heme iron play a crucial role in binding . This suggests that similar interactions might be expected with this compound.

Anti-Cancer Potential

In vitro studies have shown that compounds with similar structures exhibit anti-cancer properties by modulating immune responses and inhibiting tumor growth. For instance, derivatives with a pyrrolidine framework have been associated with increased apoptosis in cancer cell lines .

Research Findings

Recent findings indicate that compounds with a benzenesulfonamide moiety are being investigated for their potential as selective carbonic anhydrase inhibitors. These inhibitors are valuable in treating conditions like glaucoma and other ocular diseases . The synthesis of metabolites from these compounds has also been studied to understand their pharmacokinetics better.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide, and how can they inform experimental design?

  • Answer : Critical properties include molecular formula (C₁₆H₁₄N₂O₄S), molecular weight (330.358 g/mol), density (1.435 g/cm³), and topological polar surface area (86.4 Ų) . These parameters guide solvent selection (e.g., solubility predictions via logP ≈ 3), chromatographic methods (HPLC for purity), and spectroscopic characterization (FT-IR for functional groups). Density and molecular weight are essential for calculating molar concentrations in biological assays.

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

  • Answer : Synthesis often involves multi-step heterocyclic reactions, such as cyclization of substituted pyrrolidinone precursors with benzenesulfonamide derivatives. A typical protocol includes using catalysts like DMAP in pyridine for sulfonamide bond formation, followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization . Purity optimization requires monitoring by TLC, NMR (¹H/¹³C for structural confirmation), and HPLC-MS to detect byproducts .

Q. How can the crystal structure and stereochemical configuration be determined?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>9:1) to ensure accuracy. For example, SC-XRD revealed a planar pyrrolidinone ring and sulfonamide geometry in related benzenesulfonamide derivatives . Computational tools (e.g., Gaussian for DFT) can supplement experimental data to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activities of this compound?

  • Answer : Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). A systematic approach includes:

  • Replicating assays under standardized conditions (e.g., ISO 10993 for cytotoxicity).
  • Validating target interactions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Cross-referencing with structurally analogous compounds (e.g., pyrazoline derivatives ) to identify SAR trends.
  • Ensuring compound purity (>95% via HPLC) to exclude confounding effects from impurities .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Answer : Molecular docking (AutoDock Vina, Glide) against targets like carbonic anhydrase or PDE inhibitors can prioritize in vitro testing. MD simulations (AMBER, GROMACS) assess binding stability and conformational dynamics. For example, benzenesulfonamide derivatives show affinity for zinc-containing enzymes, which can be modeled using quantum mechanical/molecular mechanical (QM/MM) approaches . Pair computational predictions with SPR or enzymatic inhibition assays (e.g., stopped-flow kinetics) for validation .

Q. How can factorial design optimize reaction conditions for scalable synthesis?

  • Answer : A 2³ factorial design can test variables like temperature (80–120°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For instance, benzenesulfonamide synthesis was optimized using DoE (Design of Experiments) to maximize yield (>80%) while minimizing byproduct formation . Advanced statistical tools (JMP, Minitab) analyze interactions between factors and validate robustness.

Methodological Notes

  • Structural Characterization : Combine SC-XRD with 2D-NMR (COSY, NOESY) to resolve stereochemistry .
  • Biological Assays : Use orthogonal methods (e.g., fluorescence polarization + SPR) to confirm target engagement .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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